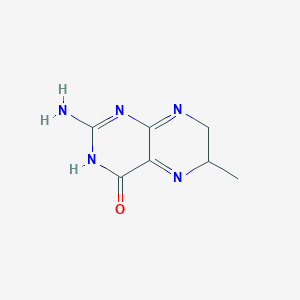
Tributyl-(methyl-phenyl-amino)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl-(methyl-phenyl-amino)phosphanium is an organophosphorus compound with the molecular formula C19H35NP. This compound belongs to the class of phosphonium salts, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-(methyl-phenyl-amino)phosphanium typically involves the reaction of tributylphosphine with a methyl-phenyl-amino compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Tributylphosphine: Tributylphosphine is synthesized by reacting triphenylphosphine with butyl lithium in an inert solvent such as tetrahydrofuran (THF).
Reaction with Methyl-Phenyl-Amino Compound: The tributylphosphine is then reacted with a methyl-phenyl-amino compound in the presence of a suitable catalyst, such as palladium or platinum, to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(methyl-phenyl-amino)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonium compounds.
Scientific Research Applications
Tributyl-(methyl-phenyl-amino)phosphanium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of tributyl-(methyl-phenyl-amino)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: A simpler phosphine compound with similar reactivity but lacking the methyl-phenyl-amino group.
Triphenylphosphine: Another phosphine compound with different substituents, used in similar applications.
Tetrabutylphosphonium Salts: Phosphonium salts with different alkyl groups, used in ionic liquids and other applications.
Uniqueness
Tributyl-(methyl-phenyl-amino)phosphanium is unique due to the presence of the methyl-phenyl-amino group, which imparts specific properties and reactivity. This makes it suitable for specialized applications in catalysis, drug delivery, and materials science.
Properties
Molecular Formula |
C19H35INP |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
tributyl-(N-methylanilino)phosphanium;iodide |
InChI |
InChI=1S/C19H35NP.HI/c1-5-8-16-21(17-9-6-2,18-10-7-3)20(4)19-14-12-11-13-15-19;/h11-15H,5-10,16-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WXQIJOYRYVBOFW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)N(C)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


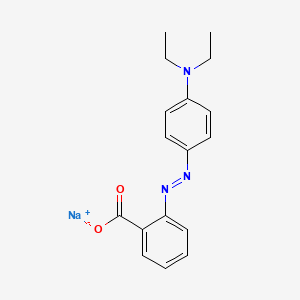
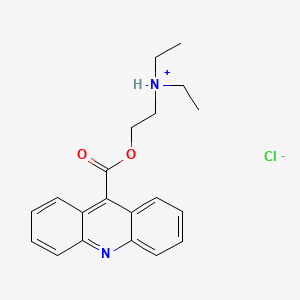
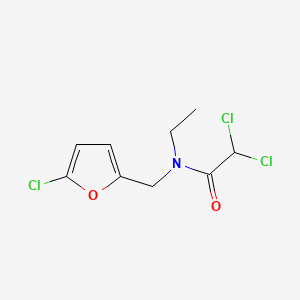
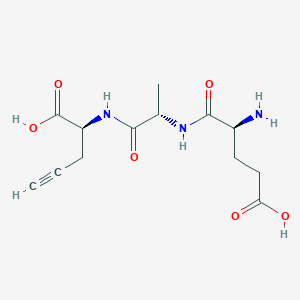

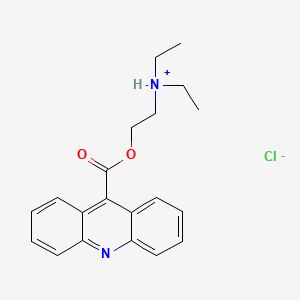


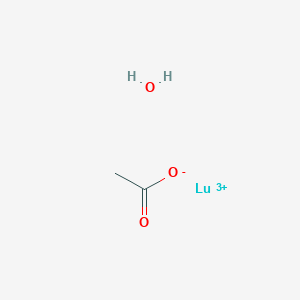
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
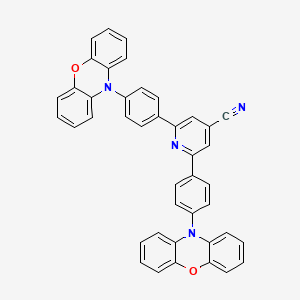
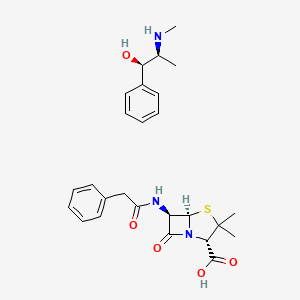
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
